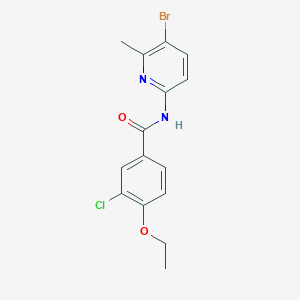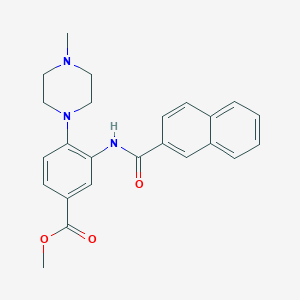![molecular formula C19H22N2O3 B278225 N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide](/img/structure/B278225.png)
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide, commonly known as IB-MECA, is a small molecule agonist of the adenosine A3 receptor. It was first synthesized in the late 1990s and has since been studied extensively for its potential use in treating various medical conditions.
Mécanisme D'action
IB-MECA is a selective agonist of the adenosine A3 receptor, which is a G protein-coupled receptor that is expressed in various tissues, including the brain, heart, and immune system. Activation of the adenosine A3 receptor by IB-MECA leads to the activation of various intracellular signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway, which mediate the anti-inflammatory and anti-tumor effects of IB-MECA.
Biochemical and Physiological Effects
IB-MECA has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to inhibit the proliferation and migration of cancer cells and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of IB-MECA is that it is a selective agonist of the adenosine A3 receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. This allows for the study of the specific effects of adenosine A3 receptor activation. One limitation of IB-MECA is that it has a relatively short half-life, which can make it difficult to study its effects in vivo.
Orientations Futures
There are several future directions for the study of IB-MECA. One direction is the development of more potent and selective agonists of the adenosine A3 receptor for the treatment of various medical conditions. Another direction is the study of the effects of IB-MECA in combination with other drugs for the treatment of cancer and inflammation. Additionally, the study of the effects of IB-MECA on other physiological systems, such as the cardiovascular and nervous systems, is an area of future research.
Méthodes De Synthèse
IB-MECA is synthesized by reacting 3-methoxy-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with isobutyryl chloride to form the isobutyrylamide. The resulting compound is then reacted with 4-aminophenylacetic acid to form IB-MECA.
Applications De Recherche Scientifique
IB-MECA has been studied extensively for its potential use in treating various medical conditions, including cancer, inflammation, and ischemia-reperfusion injury. It has been shown to have anti-inflammatory and anti-tumor effects in various animal models and has been studied in clinical trials for the treatment of psoriasis and rheumatoid arthritis.
Propriétés
Nom du produit |
N-[4-(isobutyrylamino)-3-methoxyphenyl]-4-methylbenzamide |
|---|---|
Formule moléculaire |
C19H22N2O3 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H22N2O3/c1-12(2)18(22)21-16-10-9-15(11-17(16)24-4)20-19(23)14-7-5-13(3)6-8-14/h5-12H,1-4H3,(H,20,23)(H,21,22) |
Clé InChI |
RPGZHAXHBZRABG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]-4-isopropoxybenzamide](/img/structure/B278143.png)

![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-2-(2-methylphenoxy)acetamide](/img/structure/B278146.png)
![3-iodo-4-methyl-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B278149.png)
![Methyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278150.png)
![Methyl 3-[(5-bromo-2-methoxy-3-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278152.png)
![Methyl 3-{[5-(4-bromophenyl)-2-furoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278155.png)
![Methyl 3-[(diphenylacetyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278156.png)
![Methyl 3-[(3-iodobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278157.png)
![Methyl 3-[(3-chloro-4-methylbenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278159.png)
![Methyl 3-[(3-ethoxybenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278160.png)
![Methyl 3-[(2-fluorobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B278168.png)
![Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B278173.png)
